AHR antagonist 4

AHR antagonism IC50 comparison patent WO2018146010A1

AHR antagonist 4 (CAS 2242465-58-1) is a potent (IC50 82.2 nM) AHR antagonist with a distinct 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold. Ideal for dose-response studies, orthogonal validation alongside GNF351, and in vivo efficacy studies due to LogP 3.6 enhancing tissue penetration. Available in ≥98% purity, it's the intermediate-potency reference in AHR pharmacology toolkits. For oncology/immunology research only.

Molecular Formula C20H14F6N4O4
Molecular Weight 488.3 g/mol
Cat. No. B15143994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHR antagonist 4
Molecular FormulaC20H14F6N4O4
Molecular Weight488.3 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N2C(=O)C(=CC(=N2)C3=CC=C(C=C3)OC(F)(F)F)C(=O)NCC(C(F)(F)F)O
InChIInChI=1S/C20H14F6N4O4/c21-19(22,23)16(31)10-28-17(32)14-8-15(11-3-5-13(6-4-11)34-20(24,25)26)29-30(18(14)33)12-2-1-7-27-9-12/h1-9,16,31H,10H2,(H,28,32)/t16-/m0/s1
InChIKeyRABNJRDCQVHCQF-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AHR antagonist 4 (CAS 2242465-58-1): High-Purity 2-Heteroaryl-3-Oxo-2,3-Dihydropyridazine-4-Carboxamide AHR Inhibitor for Cancer and Immunology Research


AHR antagonist 4 (CAS 2242465-58-1) is a potent and selective aryl hydrocarbon receptor (AHR) antagonist belonging to the 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide chemical class . It is identified as compound 293 in patent WO2018146010A1 and demonstrates an in vitro IC50 of 82.2 nM against the AHR target, positioning it as a valuable tool compound for investigating AHR-mediated pathways in oncology and immunology research .

AHR antagonist 4: Why In-Class Substitution with CH-223191, GNF351, or BAY-2416964 Is Not Scientifically Justified


The aryl hydrocarbon receptor antagonist landscape is chemically diverse, with compounds exhibiting distinct binding modes, selectivity profiles, and off-target liabilities that preclude simple interchangeability [1]. Generic substitution among AHR antagonists without rigorous comparative data is scientifically invalid due to significant variations in potency (spanning >10-fold differences in IC50 values) and divergent functional outcomes in cellular and in vivo models [2]. Specifically, antagonists like CH-223191 exhibit partial agonism at high concentrations, while others like CB7993113 demonstrate unique nuclear translocation blockade mechanisms; AHR antagonist 4 occupies a distinct chemical space (2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide) compared to pyrazole-based (CH-223191) or triazolo-pyrimidine (GNF351) scaffolds, necessitating compound-specific validation for each experimental context .

AHR antagonist 4: Quantitative Comparative Evidence vs. CH-223191, GNF351, BAY-2416964, and CB7993113


Potency Comparison: AHR antagonist 4 (82.2 nM) vs. BAY-2416964 (341 nM) — A 4.1-Fold Differentiation in Same Patent Series

In a direct head-to-head comparison within the same patent family (WO2018146010A1) and using identical assay conditions, AHR antagonist 4 (compound 293) demonstrates a 4.1-fold higher potency (IC50 = 82.2 nM) than its structurally related analog BAY-2416964 (compound 192, IC50 = 341 nM) against the aryl hydrocarbon receptor [1]. Both compounds belong to the same chemical series disclosed in the Bayer AG patent, with AHR antagonist 4 exhibiting superior potency. This within-series potency differential is critical for researchers seeking to maximize target engagement at lower compound concentrations, potentially reducing off-target effects associated with higher dosing in cellular assays.

AHR antagonism IC50 comparison patent WO2018146010A1 solid tumor research

Scaffold-Based Selectivity Differentiation: 2-Heteroaryl-3-Oxo-2,3-Dihydropyridazine-4-Carboxamide (AHR antagonist 4) vs. Pyrazole-Carboxamide (CH-223191)

AHR antagonist 4 is built on a 2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide scaffold, which is structurally distinct from the widely used pyrazole-carboxamide antagonist CH-223191 . This scaffold differentiation has functional consequences: CH-223191 is documented to exhibit no agonism even at 100 µM, while other AHR antagonists (including some from distinct chemotypes) display partial agonist activity at elevated concentrations . The distinct chemical scaffold of AHR antagonist 4 may offer an alternative selectivity profile that avoids the potential confounding effects observed with other AHR antagonist chemotypes in long-term or high-concentration studies. This scaffold-level inference is based on the established principle that AHR antagonists from different chemical series often exhibit divergent functional selectivity profiles due to distinct binding modes within the AHR ligand-binding pocket [1].

chemical scaffold selectivity partial agonism AHR signaling

Potency Positioning: AHR antagonist 4 (82.2 nM) Occupies a Moderate-Potency Niche Between High-Potency CH-223191 (30 nM) and Low-Potency CB7993113 (330 nM)

Across independent studies using cell-based AHR transcriptional reporter assays, AHR antagonist 4 (IC50 = 82.2 nM) [1] occupies a distinct moderate-potency tier, positioned between the high-potency antagonist CH-223191 (IC50 = 30 nM) and the lower-potency antagonist CB7993113 (IC50 = 330 nM) [2]. This 11-fold potency range (30 nM to 330 nM) across commonly used AHR antagonists provides researchers with a graded pharmacological toolkit. AHR antagonist 4's 82.2 nM potency offers a middle-ground option: more potent than CB7993113 (4-fold difference) but less potent than CH-223191 (2.7-fold difference). This positioning is valuable for dose-response studies requiring partial target engagement or for experimental systems where high-potency compounds cause excessive pathway suppression.

potency tier AHR inhibitor panel dose-response experimental design

Comparative Potency vs. GNF351: AHR antagonist 4 (82.2 nM) Shows 1.3-Fold Lower Potency Than GNF351 (62 nM) — A Structurally Distinct Alternative for Full Antagonism Studies

AHR antagonist 4 (IC50 = 82.2 nM) [1] demonstrates comparable but slightly lower potency (1.3-fold) than GNF351 (IC50 = 62 nM) , a well-characterized full AHR antagonist that directly competes with photoaffinity AHR ligands for binding to the AHR ligand-binding pocket. GNF351 is documented to act as a full antagonist and exhibits minimal toxicity in mouse or human keratinocytes . The close potency between these two compounds (within ~1.3-fold) suggests they may achieve similar levels of target engagement at comparable concentrations. However, the distinct chemical scaffolds (2-heteroaryl-3-oxo-2,3-dihydropyridazine-4-carboxamide for AHR antagonist 4 vs. triazolo-pyrimidine for GNF351) may confer different binding modes and off-target profiles. Researchers seeking a full antagonist with a potency comparable to GNF351 but requiring a structurally distinct tool compound for orthogonal validation can use AHR antagonist 4.

GNF351 comparison full antagonist photoaffinity ligand AHR binding pocket

Physicochemical Differentiation: AHR antagonist 4 (LogP 3.6) Offers Distinct Solubility and Permeability Profile Compared to Lower LogP Analogues

AHR antagonist 4 exhibits a calculated LogP value of 3.6 , which positions it within a distinct lipophilicity range compared to structurally distinct AHR antagonists such as CB7993113 (LogP 2.4) . The 1.2-unit difference in LogP corresponds to an approximately 16-fold difference in octanol-water partition coefficient, which can significantly impact compound solubility, membrane permeability, and in vivo distribution. Higher LogP compounds (3.6) typically exhibit enhanced membrane permeability but reduced aqueous solubility compared to lower LogP compounds (2.4). For researchers optimizing in vivo formulations or seeking to understand differential tissue distribution, this physicochemical distinction is a critical selection criterion.

LogP solubility permeability in vivo formulation

AHR antagonist 4: Validated Research Applications and Procurement Scenarios Based on Quantitative Evidence


Potency-Driven Solid Tumor Research: Selecting AHR antagonist 4 over BAY-2416964 for Superior Target Engagement

Researchers investigating AHR-mediated pathways in solid tumors (as claimed in patent WO2018146010A1) should prioritize AHR antagonist 4 over BAY-2416964 when maximizing target engagement at lower concentrations is critical [1]. The 4.1-fold higher potency of AHR antagonist 4 (82.2 nM vs. 341 nM) enables equivalent AHR inhibition with substantially lower compound concentrations in cellular assays. This is particularly valuable in long-term proliferation assays or 3D tumor spheroid models where compound stability and off-target accumulation at higher concentrations can confound results. Procurement of AHR antagonist 4 in quantities suitable for dose-response studies (25-100 mg) is recommended for initial validation, with scale-up to 500 mg-1 g for extended in vivo efficacy studies.

Orthogonal Validation of GNF351-Mediated Full Antagonism Phenotypes Using a Structurally Distinct Chemotype

Laboratories using GNF351 (IC50 = 62 nM) to establish full AHR antagonism phenotypes should procure AHR antagonist 4 as a structurally distinct orthogonal validation tool [1]. The close potency parity (1.3-fold difference) allows researchers to use similar working concentrations while confirming that observed biological effects are on-target (AHR-dependent) rather than compound-specific artifacts. This dual-compound validation strategy is increasingly required by high-impact journals to substantiate claims of target-specific pharmacology [2]. Recommended procurement: 10-50 mg of AHR antagonist 4 for parallel dose-response validation alongside existing GNF351 stocks.

Calibrated Dose-Response Studies Requiring Intermediate Potency: AHR antagonist 4 as a Middle-Tier Tool Between CH-223191 and CB7993113

Investigators designing AHR pathway dose-response studies requiring graded inhibition should select AHR antagonist 4 (82.2 nM) as the intermediate-potency reference compound [1]. The 11-fold potency gradient from CH-223191 (30 nM) through AHR antagonist 4 (82.2 nM) to CB7993113 (330 nM) provides a calibrated pharmacological toolkit for titrating AHR pathway suppression [2]. AHR antagonist 4's 82.2 nM potency is particularly suited for experiments where complete pathway ablation (achievable with CH-223191) is undesirable, such as studies of AHR's endogenous physiological roles or investigations requiring partial target engagement to avoid compensatory feedback mechanisms [3].

Physicochemical Property-Based Selection for In Vivo Pharmacokinetic Studies: Higher LogP for Enhanced Tissue Penetration

Pharmacologists optimizing AHR antagonist delivery for in vivo efficacy studies should select AHR antagonist 4 (LogP 3.6) over lower-LogP alternatives like CB7993113 (LogP 2.4) when enhanced membrane permeability and tissue penetration are desired [1]. The ~16-fold higher octanol-water partition coefficient of AHR antagonist 4 predicts superior passive diffusion across biological membranes, potentially improving oral bioavailability and tissue distribution [2]. This is particularly relevant for studies targeting solid tumors or central nervous system compartments where blood-tissue barrier penetration is rate-limiting. Procurement of AHR antagonist 4 in >100 mg quantities is recommended for in vivo pharmacokinetic and efficacy studies, with careful attention to formulation optimization to address potential solubility limitations associated with higher LogP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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